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Disclaimer: Extensive searches of publicly available scientific databases and literature did not

yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) or detailed

synthesis protocols for the compound 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-

((3,4-dihydro-4-oxobenzo[d][1][2][3]triazin-3-yl)oxy)acetic acid. The following information is a

theoretical guide based on the analysis of its constituent functional groups and general

principles of spectroscopic techniques. This document aims to provide an educated estimation

of the expected analytical data and a general framework for its experimental characterization.

Predicted Spectroscopic Data
While specific experimental values are unavailable, the expected spectroscopic characteristics

for 4-Ketobenzotriazine-O-CH2-COOH can be predicted based on its chemical structure.

These predictions can guide researchers in the analysis of this compound if it were to be

synthesized.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons of the benzotriazine ring system, the methylene protons of the
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oxyacetic acid side chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ)

are predicted to be in the following regions:

Aromatic Protons (4H): δ 7.5-8.5 ppm. The specific multiplicity and coupling constants

would depend on the substitution pattern and electronic environment of the benzene ring.

Methylene Protons (-O-CH₂-): δ 4.5-5.5 ppm. This signal is expected to be a singlet as

there are no adjacent protons to couple with.

Carboxylic Acid Proton (-COOH): δ 10-13 ppm. This peak is typically broad and may be

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the

carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon.

Carbonyl Carbon (C=O): δ 160-170 ppm.

Carboxylic Acid Carbon (COOH): δ 170-180 ppm.

Aromatic Carbons: δ 120-150 ppm.

Methylene Carbon (-O-CH₂-): δ 60-70 ppm.

1.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various

functional groups present in the molecule.[4][5][6][7][8]
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Functional Group
**Expected Absorption
Range (cm⁻¹) **

Intensity

O-H (Carboxylic Acid) 2500-3300 Broad

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-3000 Medium

C=O (Ketone in ring) 1680-1700 Strong

C=O (Carboxylic Acid) 1700-1725 Strong

C=N, C=C (Aromatic) 1450-1600 Medium-Strong

C-O (Ether) 1050-1250 Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation

pattern of the compound.[3][9]

Molecular Ion (M⁺): The expected exact mass of 4-Ketobenzotriazine-O-CH2-COOH
(C₉H₇N₃O₄) is approximately 221.0437 g/mol . The molecular ion peak may be observed,

although its intensity could vary depending on the ionization technique used.

Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the

carboxylic acid group (-COOH, 45 Da), loss of the entire oxyacetic acid side chain (-

OCH₂COOH, 75 Da), and fragmentation of the benzotriazine ring.

General Experimental Protocols
As no specific synthesis or analytical procedures were found for 4-Ketobenzotriazine-O-CH2-
COOH, this section provides a general workflow for the characterization of a newly synthesized

organic compound.

2.1. Synthesis

A plausible synthetic route could involve the N-alkylation of a suitable 4-ketobenzotriazine

precursor with an haloacetic acid ester, followed by hydrolysis of the ester to yield the final
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carboxylic acid.

2.2. Spectroscopic Analysis

Sample Preparation: For NMR, the compound would be dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃). For IR, the sample could be analyzed as a solid (KBr pellet

or ATR) or in a suitable solvent. For MS, the sample would be dissolved in an appropriate

volatile solvent.

Instrumentation: Standard NMR spectrometers (e.g., 400 or 500 MHz), FT-IR spectrometers,

and mass spectrometers (e.g., ESI, EI) would be used.

Data Acquisition and Processing: Standard acquisition parameters would be employed for

each technique. The resulting spectra would be processed and analyzed to confirm the

structure of the synthesized compound.

Workflow and Visualization
The following diagrams illustrate the chemical structure and a general workflow for the

spectroscopic analysis of a novel compound like 4-Ketobenzotriazine-O-CH2-COOH.

4-Ketobenzotriazine-O-CH2-COOH

C₉H₇N₃O₄ MW: 221.17 g/mol

Click to download full resolution via product page

Figure 1: Chemical structure of 4-Ketobenzotriazine-O-CH2-COOH.
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General Spectroscopic Analysis Workflow

Synthesized Compound

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Data Reporting & Publication

Click to download full resolution via product page

Figure 2: A generalized workflow for the spectroscopic characterization of a new chemical
entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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